Evidence 1: Absence of Annotated Bioactivity as a Selectable Feature vs. Class-Typical Kinase Inhibitor Profiles
In contrast to other benzothiazole-isopropylsulfonylbenzamide analogs that exhibit annotated bioactivities (e.g., an analog with a hydroxyl substituent predicted to target PPARδ, p-value 0 [1]), N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide (ZINC105880868) is documented in ChEMBL 20 as having no known target activity [2]. This 'silent' profile is directly verified in a gold-standard curated database, providing a functional blank slate for novel target deconvolution assays where background activity from scaffold-related contaminants must be stringently avoided.
| Evidence Dimension | Annotated Bioactivity in ChEMBL 20 |
|---|---|
| Target Compound Data | No known activity (0 annotated target-hits) |
| Comparator Or Baseline | N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide (ZINC analog): predicted PPARδ activity (p-value 0) |
| Quantified Difference | Absolute activity vs. zero annotated activity |
| Conditions | ChEMBL 20 bioactivity database |
Why This Matters
For phenotypic screening and chemoproteomics, selecting the target compound eliminates the risk of confounding activity from known scaffold targets, improving assay signal-to-noise and simplifying hit triage.
- [1] ZINC Database. SEA Predictions for ZINC000105880868: PPARD (p-value 0). View Source
- [2] ZINC Database. Substance ZINC000105880868. Activities based on ChEMBL 20: 'There is no known activity for this compound.' View Source
